N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a benzothiazole moiety, and a cyclopropyl group, which contribute to its distinctive properties.
Properties
Molecular Formula |
C16H19N3O2S2 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S2/c1-22-12-3-2-4-13-14(12)18-16(23-13)19-7-8-21-11(9-19)15(20)17-10-5-6-10/h2-4,10-11H,5-9H2,1H3,(H,17,20) |
InChI Key |
ZELPGVBFAOMBOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the incorporation of the cyclopropyl group through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives.
Scientific Research Applications
N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The morpholine ring can contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-(methylsulfanyl)benzamide
- N-cyclopropyl-2-methoxy-4-(methylsulfanyl)benzamide
Uniqueness
N-cyclopropyl-4-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
